molecular formula C22H22N4O4S2 B2711631 N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-50-8

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2711631
CAS RN: 941997-50-8
M. Wt: 470.56
InChI Key: PRDMPPBLTQOFAQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Scientific Research Applications

Crystallography

The study of crystal structures, including those of compounds structurally related to N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, provides insights into molecular configurations and potential applications in material science. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were analyzed, offering a comparison with related structures, which could inform the design of new materials with specific properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Molecular Modeling and Receptor Antagonism

The compound's analogs have been explored for their potential as selective antagonists for human adenosine A3 receptors, demonstrating the importance of molecular modifications for enhancing binding affinity and selectivity. This has implications for the development of therapeutic agents targeting adenosine receptors (Jung et al., 2004).

Optoelectronics

Thiazole-based compounds, akin to the one , have been synthesized and their optoelectronic properties investigated. These studies contribute to the development of new conducting polymers with potential applications in electronic devices (Camurlu & Guven, 2015).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has demonstrated potential antitumor activity against various human tumor cell lines. This suggests that compounds related to this compound may have therapeutic potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Green Synthesis Techniques

The development of green synthesis techniques for related compounds highlights the importance of environmentally friendly methods in the production of chemical intermediates. For example, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, showcases advancements in sustainable manufacturing processes (Zhang, 2008).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMPPBLTQOFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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